molecular formula C8H6ClFO2 B1362234 2-Chloro-6-fluoro-3-methylbenzoic acid CAS No. 32890-89-4

2-Chloro-6-fluoro-3-methylbenzoic acid

Cat. No.: B1362234
CAS No.: 32890-89-4
M. Wt: 188.58 g/mol
InChI Key: VCNCNVOMGXWTBZ-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-fluoro-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 2-chloro-6-fluorobenzaldehyde, followed by oxidation. The process typically includes the following steps:

  • Conversion of 2-chloro-6-fluorobenzaldehyde to its n-butylimine.
  • Treatment with methylmagnesium chloride to yield 2-chloro-6-methylbenzaldehyde.
  • Oxidation of 2-chloro-6-methylbenzaldehyde to produce this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods may use similar synthetic routes as described above but are optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form alcohols.

    Coupling Reactions: It can be used in Suzuki–Miyaura cross-coupling reactions to form biaryls.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Oxidation Products: Carboxylic acids or aldehydes.

    Coupling Products: Biaryls and heterobiaryls.

Scientific Research Applications

2-Chloro-6-fluoro-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Investigated for its role in the synthesis of drug candidates and intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-3-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. The molecular targets and pathways involved are typically related to its role as an intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzoic acid: Similar structure but lacks the methyl group.

    6-Chloro-2-fluoro-3-methylbenzoic acid: Similar structure with different positioning of substituents.

    2-Chloro-6-methylbenzoic acid: Similar structure but lacks the fluorine atom.

Uniqueness

2-Chloro-6-fluoro-3-methylbenzoic acid is unique due to the specific combination of chlorine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

2-chloro-6-fluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNCNVOMGXWTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378626
Record name 2-Chloro-6-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32890-89-4
Record name 2-Chloro-6-fluoro-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32890-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluoro-3-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluoro-3-methylbenzoic acid
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